4-Acetyl-4'-ethoxybiphenyl

Description

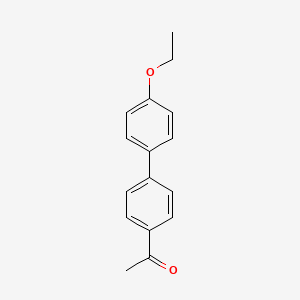

4-Acetyl-4'-ethoxybiphenyl is a biphenyl derivative featuring an acetyl group (-COCH₃) at the 4-position of one phenyl ring and an ethoxy group (-OCH₂CH₃) at the 4'-position of the other. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its bifunctional substituents, which enable diverse reactivity and applications.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-[4-(4-ethoxyphenyl)phenyl]ethanone |

InChI |

InChI=1S/C16H16O2/c1-3-18-16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)17/h4-11H,3H2,1-2H3 |

InChI Key |

VKFCHNYXVAOYQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The table below compares substituent effects on physical properties:

Key Observations :

- Electron-withdrawing groups (e.g., -Br) increase melting points compared to electron-donating groups (e.g., -OCH₃). For instance, 4-Acetyl-4'-bromobiphenyl melts at 127°C, while the methoxy ether analog melts at 56–58°C.

- Ethoxy groups (-OCH₂CH₃) likely reduce crystallinity compared to smaller substituents like -CH₃ or -Br due to increased steric bulk and flexibility.

Suzuki-Miyaura Cross-Coupling

- 4-Acetyl-4'-methylbiphenyl was synthesized in 98% yield using (Fe)–PPy–Pd catalysts, demonstrating high efficiency for methyl-substituted analogs.

- Bromo-substituted derivatives (e.g., 4-Acetyl-4'-bromobiphenyl) serve as intermediates for further functionalization, such as nucleophilic substitution or metal-catalyzed couplings.

- Ethoxy groups may hinder catalytic activity due to steric effects, but their electron-donating nature could stabilize transition states in certain reactions.

Acetylation and Functional Group Interconversion

- The acetyl group in this compound can undergo reduction to form alcohols or serve as a directing group in electrophilic aromatic substitution. highlights acetylation steps in synthesizing pyrazole-thiadiazole hybrids with antibacterial activity.

Liquid Crystals

- Ethoxy-substituted biphenyls are prevalent in liquid crystal displays (LCDs). For example, 4-hydroxy-2,2',3,3',5,5',6,6'-octafluoro-4'-ethoxybiphenyl () exhibits mesogenic properties due to its polarizable fluorinated rings and alkoxy chain.

- The ethoxy group in this compound may enhance solubility in organic solvents, making it suitable for optoelectronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.